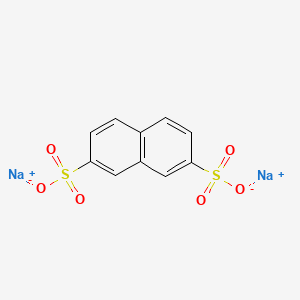
2,7-Naphthalene disulfonic acid disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalene disulfonic acid disodium salt is a chemical compound with the molecular formula C10H6Na2O6S2. It is a disodium salt of naphthalene disulfonic acid, where the sulfonic acid groups are attached to the 2nd and 7th positions of the naphthalene ring. This compound is known for its high solubility in water and is commonly used as an intermediate in the production of dyes and pigments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,7-naphthalene disulfonic acid disodium salt typically involves the sulfonation of naphthalene. One method involves the use of sulfuric acid and naphthalene under controlled temperature conditions. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
An industrial method for producing this compound involves the transformation of 1,6-naphthalene disulfonic acid mother liquor. The process includes steps such as reduced-pressure concentration, addition of sulfuric acid and naphthalene, heating, and subsequent hydrolysis and salification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Naphthalene disulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonated derivatives.
Substitution: It can undergo substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuric acid, sodium hydroxide, and various oxidizing agents. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
Major products formed from reactions involving this compound include various sulfonated naphthalene derivatives and azo dyes .
Applications De Recherche Scientifique
2,7-Naphthalene disulfonic acid disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the visualization of trichothecenes on TLC plates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of chelating agents and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,7-naphthalene disulfonic acid disodium salt involves its interaction with various molecular targets. The sulfonic acid groups can form strong interactions with metal ions, making it an effective chelating agent. Additionally, the compound can participate in various chemical reactions due to the presence of reactive sulfonic acid groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthalene disulfonic acid disodium salt: Similar in structure but with sulfonic acid groups at the 1st and 5th positions.
2,6-Naphthalene disulfonic acid disodium salt: Sulfonic acid groups at the 2nd and 6th positions.
4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt: Contains additional hydroxyl groups.
Uniqueness
2,7-Naphthalene disulfonic acid disodium salt is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific dyes and pigments that require this exact sulfonation pattern .
Propriétés
Formule moléculaire |
C10H6Na2O6S2 |
|---|---|
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
disodium;naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |
Clé InChI |
XOIWXJSPLXGSLZ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B13414572.png)

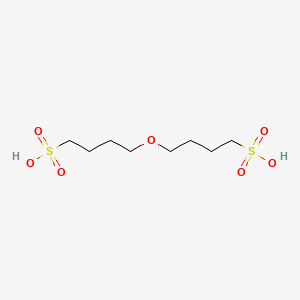
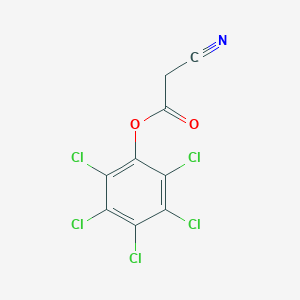
![(3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13414584.png)

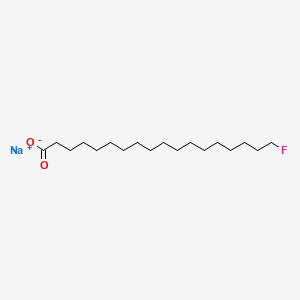
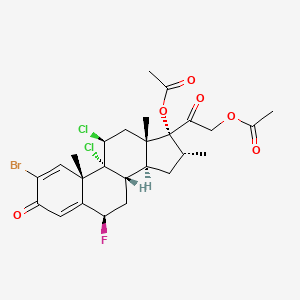
![N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13414624.png)

![3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13414629.png)
